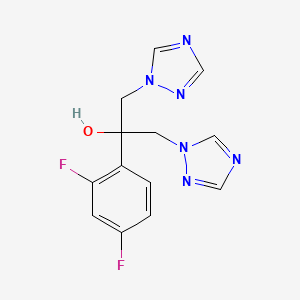
Harmol
Vue d'ensemble
Description
Le harmol est un composé chimique classé comme un alcaloïde β-carboline. Il est formé in vivo chez l'homme par O-déméthylation de l'harmine . Le this compound a une formule chimique de C12H10N2O et une masse molaire de 198,225 g·mol−1 . Il est connu pour ses diverses activités biologiques et a été largement étudié pour ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Harmol has a wide range of scientific research applications:
Chemistry: This compound is used as a fluorescent probe in the study of DNA interactions.
Biology: This compound has been shown to induce autophagy and apoptosis in various cancer cell lines.
Medicine: This compound has potential therapeutic applications in the treatment of Parkinson’s disease, herpes simplex virus-induced keratitis, and other diseases
Mécanisme D'action
Target of Action
Harmol, a β-carboline alkaloid , primarily targets Monoamine Oxidase B (MAO-B) and GABA-A receptors . These targets play significant roles in various physiological processes. MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, while GABA-A receptors are crucial for inhibitory neurotransmission in the brain.
Mode of Action
This compound interacts with its targets by modulating their activity. It acts as an inhibitor of MAO-B , preventing the breakdown of certain neurotransmitters and thereby increasing their availability. Simultaneously, it modulates the GABA-A receptors , which can influence neuronal excitability and potentially contribute to its pharmacological effects.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce a transient mitochondrial depolarization, a strong mitophagy response, and the AMPK compensatory pathway . These changes can lead to improvements in mitochondrial function and metabolic parameters . Furthermore, this compound’s action on MAO-B and GABA-A receptors can influence neurotransmission pathways, potentially contributing to its observed pharmacological effects .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, it’s known that this compound, like its derivative harmine, has low bioavailability . This could limit its clinical use.
Result of Action
At the molecular and cellular level, this compound has been shown to reduce α-synuclein via the autophagy-lysosome pathway (ALP) in a dose- and time-dependent manner . It also promotes the translocation of Transcription Factor EB (TFEB) into the nucleus, accompanying the restoration of autophagic flux and lysosomal biogenesis . These actions can lead to reduced levels of α-synuclein, a protein implicated in neurodegenerative disorders like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound, like many other alkaloids, can be influenced by various environmental factors. These include abiotic stress, potentially toxic element-induced stress, stress caused by salinity, heat, drought, reactive oxygen species, and free radicals, and nutrient scarcity . .
Méthodes De Préparation
Le harmol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la thermolyse de 4-aryl-3-azidopyridines substituées . Une autre méthode implique la réaction de Pictet-Spengler utilisant le tryptophane et ses dérivés . Les méthodes de production industrielle impliquent souvent l'extraction du this compound à partir de plantes telles que Peganum harmala, qui est une source riche en alcaloïdes β-carboline .
Analyse Des Réactions Chimiques
Le harmol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former de l'harmine et d'autres dérivés.
Réduction : Le this compound peut être réduit pour former du dihydrothis compound.
Substitution : Le this compound peut subir une aminométhylation pour former des dérivés 8-aminométhyles.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le dichromate de potassium (K2Cr2O7) et des agents réducteurs comme le borohydrure de sodium (NaBH4) . Les principaux produits formés à partir de ces réactions comprennent l'harmine, le dihydrothis compound et divers dérivés aminométhyles .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Le this compound est utilisé comme sonde fluorescente dans l'étude des interactions avec l'ADN.
Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement de la maladie de Parkinson, de la kératite induite par le virus de l'herpès simplex et d'autres maladies
Mécanisme d'action
Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il active la voie d'autophagie-lysosome (ALP) via l'axe AMPK-mTOR-TFEB . Le this compound inhibe également la kinase haspin et induit l'apoptose en activant la caspase-8 . De plus, il a été démontré que le this compound inhibe la réplication du virus de l'herpès simplex en réduisant la production de progéniture virale .
Comparaison Avec Des Composés Similaires
Le harmol est similaire à d'autres alcaloïdes β-carboline tels que l'harmine, l'harmaline et l'harmalol. Le this compound est unique en son genre en ce qu'il est capable d'induire l'autophagie et l'apoptose dans les cellules cancéreuses sans provoquer de toxicité significative . L'harmine et l'harmaline, quant à elles, sont plus souvent utilisées pour leurs propriétés psychoactives . L'harmalol est connu pour ses activités antivirales et antibactériennes .
Composés similaires
- Harmine
- Harmaline
- Harmalol
Le this compound se distingue par sa combinaison unique d'activités biologiques et ses applications thérapeutiques potentielles dans diverses maladies.
Propriétés
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-83-4 (hydrochloride) | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10876697, DTXSID10960989 | |
| Record name | HARMOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-03-6, 40580-83-4 | |
| Record name | Harmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HARMOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















